1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is an organic compound with the molecular formula and a molecular weight of approximately 226.66 g/mol. It is recognized as an impurity of lenvatinib, a multi-kinase inhibitor used primarily in cancer treatment. The compound features a chloro-substituted phenolic group and a cyclopropylurea moiety, contributing to its biological activity and potential therapeutic applications.
This compound can be synthesized from readily available starting materials, including 4-hydroxy-2-chloroaniline and phenyl chloroformate. The synthesis has been documented in various patents and scientific literature, emphasizing its relevance in pharmaceutical chemistry, particularly in the context of developing lenvatinib derivatives .
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea falls under the category of phenylurea compounds. These compounds are often characterized by their diverse biological activities, including anti-tumor effects, making them significant in medicinal chemistry.
The synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea typically involves several steps:
The synthetic route described in the patent involves the following steps:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea can participate in various chemical reactions typical of urea derivatives:
The compound's reactivity is influenced by its functional groups, particularly the electron-withdrawing nature of the chloro substituent, which enhances its electrophilic character during reactions .
The mechanism of action for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea relates primarily to its role as an impurity in lenvatinib synthesis:
Research indicates that lenvatinib, along with its impurities like 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, can induce apoptosis in tumor cells by modulating key pathways such as vascular endothelial growth factor signaling .
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea serves primarily as an intermediate in the synthesis of lenvatinib. Its significance extends to:
Quantum chemical calculations provide critical insights into the three-dimensional conformation and electronic characteristics of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS 796848-79-8). Density Functional Theory (DFT) optimizations at the B3LYP/6-31G(d) level reveal a non-planar geometry where the cyclopropyl moiety adopts a perpendicular orientation relative to the urea plane. This spatial arrangement minimizes steric clashes and facilitates intramolecular hydrogen bonding between the urea's carbonyl oxygen and the phenolic hydrogen (O···H distance: 1.97 Å), stabilizing the molecule by approximately 8.2 kcal/mol [5].
Electronic properties derived from frontier molecular orbital analysis indicate a highest occupied molecular orbital (HOMO) localized on the chlorophenol ring and urea nitrogen atoms (-6.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the carbonyl group and cyclopropyl fragment (-2.18 eV). This electronic separation yields a band gap of 4.14 eV, suggesting moderate reactivity in electrophilic interactions. Molecular electrostatic potential (MEP) mapping confirms significant negative potential (red regions) around the carbonyl oxygen and phenolic oxygen, contrasting with positive potential (blue regions) near the urea NH groups and cyclopropyl hydrogens [5] [9].
Table 1: Quantum Chemical Parameters of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
Parameter | Value | Method/Basis Set |
---|---|---|
HOMO Energy | -6.32 eV | DFT/B3LYP/6-31G(d) |
LUMO Energy | -2.18 eV | DFT/B3LYP/6-31G(d) |
Band Gap | 4.14 eV | DFT/B3LYP/6-31G(d) |
Dipole Moment | 4.78 Debye | DFT/B3LYP/6-31G(d) |
Partial Charge (Cl) | -0.24 e | Mulliken Population |
pKa Prediction (phenol) | 9.37 ± 0.31 | QSPR Analysis |
Physicochemical descriptors predict moderate lipophilicity (logP: 2.1) and aqueous solubility (logS: -3.8), aligning with experimental observations of solid-state stability under dry, refrigerated storage (2–8°C) [1] [5]. The predicted pKa of 9.37 ± 0.31 for the phenolic hydroxyl group indicates partial ionization under physiological conditions, influencing protein binding and membrane permeability [5].
Quantitative Structure-Activity Relationship (QSAR) modeling establishes critical correlations between molecular descriptors of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea and its kinase inhibitory potential. A robust 3D-QSAR model (q² = 0.82, r² = 0.91) developed using Comparative Molecular Field Analysis (CoMFA) identifies three pharmacophoric features essential for VEGFR2 inhibition:
Machine learning-enhanced QSAR (deep-CNN-QSAR) trained on 4,800 kinase inhibitors predicts moderate inhibitory activity against VEGFR2 (pIC50: 6.2) and IRAK-4 (pIC50: 5.8), attributed to the compound's capacity to occupy the ATP-binding hinge region. The chloro substituent enhances activity by 0.8 log units through hydrophobic contacts with Leu840 in VEGFR2, while the phenolic hydroxyl contributes to solubility but reduces membrane penetration by 40% relative to methylated analogs [3] [7].
Table 2: Predicted Kinase Inhibition Profiles from QSAR Models
Kinase Target | Predicted pIC50 | Key Molecular Interactions |
---|---|---|
VEGFR2 | 6.2 | H-bond: Urea-CO···Cys919; Hydrophobic: Cl···Leu840 |
IRAK-4 | 5.8 | H-bond: Urea-NH···Glu233; Hydrophobic: Cyclopropyl···Phe250 |
FGFR1 | <5.0 | Insufficient hydrophobic bulk |
PDGFRα | 5.3 | Moderate steric complementarity |
These models highlight the compound's moderate kinase polypharmacology, consistent with its structural similarity to lenvatinib impurities that retain partial target engagement [5] [9].
Molecular docking simulations (AutoDock Vina, Schrödinger Glide) elucidate binding modes of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea within kinase ATP-binding pockets. Against VEGFR2 (PDB: 4ASD), the compound adopts a U-shaped conformation with critical interactions:
For IRAK-4 (PDB: 6T9B), the cyclopropyl ring inserts into a hydrophobic subpocket formed by Phe250 and Leu157, while the urea NH donates H-bond to catalytic Glu233 (distance: 1.9 Å). This binding mode yields a docking score of -7.6 kcal/mol, corroborating its identification in pharmacophore-based virtual screenings of natural product derivatives targeting IRAK-4 [3].
Comparative docking with off-target kinases (e.g., EGFR, Src) reveals weaker binding (docking scores > -6.0 kcal/mol) due to steric clashes with gatekeeper residues. The compound's binding specificity profile suggests potential as a fragment for developing selective kinase inhibitors, particularly when coupled with structural modifications to enhance hinge region interactions [7] [9].
Table 3: Molecular Docking Results with Kinase Targets
Kinase (PDB ID) | Docking Score (kcal/mol) | Key Residue Interactions | Interaction Type |
---|---|---|---|
VEGFR2 (4ASD) | -8.2 | Cys919, Leu840, Glu885 | H-bond, Hydrophobic |
IRAK-4 (6T9B) | -7.6 | Glu233, Phe250, Leu157 | H-bond, Hydrophobic |
FGFR1 (3TT0) | -5.9 | Ala564 (weak H-bond) | H-bond |
EGFR (1M17) | -5.4 | Thr830 (steric clash) | Unfavorable |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7